8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using halogenated precursors.
Attachment of the Purine Core: The purine core is attached through a series of condensation reactions, involving the use of formamide derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may act as an inhibitor by blocking the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-FLUOROPHENYL)PIPERAZIN-1-YL)METHYL)-6-IMINO-N-(NAPHTHALEN-2-YL)-1,3,5-TRIAZIN-2-AMINE
- 4-((4-(4-BROMOPHENYL)PIPERAZIN-1-YL)METHYL)-3-(3-CHLOROPHENYL)-5-(4-METHOXYBENZYL)-1,2,4-TRIAZOLE
Uniqueness
The uniqueness of 8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain molecular targets, while the purine core provides a stable scaffold for further modifications .
Properties
Molecular Formula |
C26H29FN6O2 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C26H29FN6O2/c1-30-24-23(25(34)29-26(30)35)33(13-5-8-19-6-3-2-4-7-19)22(28-24)18-31-14-16-32(17-15-31)21-11-9-20(27)10-12-21/h2-4,6-7,9-12H,5,8,13-18H2,1H3,(H,29,34,35) |
InChI Key |
YXCSMCWVUAHVDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCCC5=CC=CC=C5 |
Origin of Product |
United States |
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